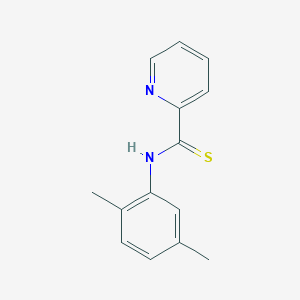

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide is a chemical compound with the molecular formula C14H14N2S and a molecular weight of 242.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,5-dimethylphenyl)pyridine-2-carbothioamide can be synthesized through a chemical reaction involving 2,5-dimethylaniline and pyridine-2-carbothioamide. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylphenyl)pyridine-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Biological Activities

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Preliminary studies indicate that compounds containing the pyridine-thiocarbamide moiety can inhibit cancer cell proliferation. For example, derivatives have shown significant activity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting urease, an enzyme linked to various pathological conditions including kidney stones and certain infections. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Anticancer Activity

A study published in Nature explored a series of pyridine derivatives, including this compound. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics when tested against MCF-7 breast cancer cells, suggesting its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Effects

In an investigation into antimicrobial agents published in Frontiers in Chemistry, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: This compound shares a similar structure but differs in the position of the methyl groups on the aromatic ring.

N-(2,4-Dimethylphenyl)pyridine-2-carbothioamide: Another structurally related compound with methyl groups at different positions.

Uniqueness: The position of the methyl groups on the aromatic ring can significantly impact the compound’s interactions with other molecules and its overall stability.

Biological Activity

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C13H14N2S

- Molecular Weight : 234.33 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that compounds bearing the 2,5-dimethylphenyl group exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Anticancer Properties : Research indicates that this compound derivatives possess notable anticancer activity. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound derivatives:

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | 15 | |

| Anticancer | HepG2 | 12 | |

| Anticancer | A549 | 18 | |

| Neuroprotection | Neuronal Cells | 25 |

Case Studies

-

Antimicrobial Evaluation :

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, it was found that this compound exhibited superior activity against resistant strains of S. aureus and E. faecium. The mechanism was linked to the disruption of bacterial cell wall synthesis . -

Anticancer Screening :

A series of synthesized compounds based on this compound were tested against multiple cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly more than conventional chemotherapeutics, suggesting a promising avenue for further drug development . -

Neuroprotective Studies :

Research investigating the neuroprotective potential of this compound revealed that it could reduce apoptosis in neuronal cells induced by oxidative stress. This effect was attributed to the modulation of inflammatory cytokines and antioxidant enzyme activity .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPFOOUKUCCKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.